BenchChemオンラインストアへようこそ!

8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

Purine nucleoside phosphorylase PNP inhibition Enzyme assay

8-(Benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione (CAS 476481-68-2; molecular weight 391.4 g/mol; molecular formula C₂₁H₂₁N₅O₃) is a multi-substituted purine-2,6-dione derivative that belongs to the 8-alkylamino-xanthine family. The compound is characterized by a benzylamino group at position 8, a methyl group at position 3, and a 2-phenoxyethyl substituent at position 7 of the purine-2,6-dione core.

Molecular Formula C21H21N5O3
Molecular Weight 391.431
CAS No. 476481-68-2
Cat. No. B2730565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
CAS476481-68-2
Molecular FormulaC21H21N5O3
Molecular Weight391.431
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CCOC4=CC=CC=C4
InChIInChI=1S/C21H21N5O3/c1-25-18-17(19(27)24-21(25)28)26(12-13-29-16-10-6-3-7-11-16)20(23-18)22-14-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3,(H,22,23)(H,24,27,28)
InChIKeyUEEOALSRRKHBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione (CAS 476481-68-2): Procurement-Ready Overview of a Versatile Purine-2,6-dione Scaffold


8-(Benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione (CAS 476481-68-2; molecular weight 391.4 g/mol; molecular formula C₂₁H₂₁N₅O₃) is a multi-substituted purine-2,6-dione derivative that belongs to the 8-alkylamino-xanthine family . The compound is characterized by a benzylamino group at position 8, a methyl group at position 3, and a 2-phenoxyethyl substituent at position 7 of the purine-2,6-dione core . It is commercially available through major vendors such as Sigma-Aldrich (AldrichCPR collection, product L217123) with reported purities ≥95% . The compound has been annotated with bioactivity data in public databases including BindingDB (BDBM50404028) and ChEMBL (CHEMBL2021376), indicating experimental characterization against purine nucleoside phosphorylase (PNP) [1].

Why Generic Substitution of 8-(Benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione (CAS 476481-68-2) Is Not a Viable Procurement Strategy


The purine-2,6-dione (xanthine) chemical space encompasses hundreds of commercially available analogs that differ subtly in their N-1, N-3, N-7, and C-8 substitution patterns. However, even minor modifications at these positions produce profound shifts in biological target engagement, physicochemical properties, and in vivo disposition [1]. The target compound possesses a unique combinatorial arrangement—a benzylamino group at C-8, a single methyl at N-3 (des-methyl at N-1), and a 2-phenoxyethyl chain at N-7—that distinguishes it from the common 1,3-dimethylxanthine (theophylline) scaffold . Published structure-activity relationship (SAR) studies demonstrate that the 8-benzylamino substituent is specifically correlated with hypotensive activity, while smaller 8-alkylamino groups (e.g., ethyl, dimethyl) do not confer the same pharmacological profile [1]. Furthermore, the absence of an N-1 methyl group eliminates the PDE-inhibitory pharmacophore characteristic of theophylline, thereby altering the compound's polypharmacology and off-target risk [2]. Consequently, interchanging this compound with a seemingly analogous 8-alkylamino-1,3-dimethylpurine-2,6-dione without explicit head-to-head data would introduce unacceptable uncertainty in experimental outcomes.

Quantitative Evidence Guide for Selection of 8-(Benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione (CAS 476481-68-2) Over Structural Analogs


Purine Nucleoside Phosphorylase (PNP) Inhibition: Target Compound IC50 vs. Dimethylamino Analog

The target compound exhibits an experimentally determined IC50 of 1.33 × 10³ nM (1,330 nM) against purine nucleoside phosphorylase (PNP), measured by conversion of [8-¹⁴C]-inosine [1]. In contrast, the 8-(dimethylamino) analog (CAS 476481-55-7, BDBM50224296) shows an IC50 of 5.90 × 10⁴ nM (59,000 nM) against the α₁-adrenergic receptor—a completely different target profile, demonstrating that the benzylamino substituent directs target engagement away from adrenergic receptors and toward purine-processing enzymes [2]. The PNP affinity of the target compound is further characterized by a Ki of 17,000 nM (PNP, fluorescence-based assay) and Ki of 200,000 nM against Toxoplasma gondii PNP (virulent strain RH), indicating species-dependent selectivity [1].

Purine nucleoside phosphorylase PNP inhibition Enzyme assay Binding affinity

Molecular Weight and Calculated Lipophilicity Differentiation from Smaller 8-Alkylamino Analogs

The target compound (MW = 391.43 g/mol, C₂₁H₂₁N₅O₃) possesses a significantly higher molecular weight and calculated lipophilicity compared to its 8-ethylamino analog (CAS 476481-57-9; MW = 329.35 g/mol, C₁₆H₁₉N₅O₃) and 8-dimethylamino analog (CAS 476481-55-7; MW = 329.35 g/mol, C₁₆H₁₉N₅O₃) [1]. The benzylamino substituent adds 62 Da and introduces an aromatic phenyl ring, which increases the cLogP by approximately 1.5–2.0 units relative to the ethylamino analog based on fragment-based calculations [2]. This elevation in lipophilicity is predicted to enhance blood-brain barrier permeability, with a calculated brain/plasma equilibration rate that is approximately 3- to 5-fold faster than the smaller alkylamino analogs, based on the Crivori P-glycoprotein substrate model [2].

Lipophilicity Molecular weight Physicochemical properties Drug-likeness

Structural Distinction: 3-Methyl (Des-1-Methyl) Scaffold vs. Theophylline-Derived 1,3-Dimethyl Core

The target compound features a 3-methyl substitution without a corresponding methyl group at the N-1 position, distinguishing it from the prototypical theophylline (1,3-dimethylxanthine) and its 8-benzylamino derivatives such as 8-benzylaminotheophylline (CAS 57000-13-2, MW 285.3 g/mol) . Theophylline exerts its bronchodilator and anti-inflammatory effects primarily through non-selective phosphodiesterase (PDE) inhibition, which requires the 1,3-dimethyl substitution pattern for PDE isozyme binding [1]. The absence of the N-1 methyl group in the target compound removes this PDE pharmacophore, potentially reducing the risk of PDE-related side effects (e.g., tachycardia, nausea, CNS stimulation) that are commonly observed with theophylline and its direct analogs [1]. Concurrently, the 8-benzylamino group has been independently associated with hypotensive activity in related purine-2,6-dione series [2], suggesting that the target compound may retain cardiovascular activity while shedding PDE-mediated toxicity.

Xanthine scaffold Phosphodiesterase Selectivity Theophylline analog

Analytical Identity Confirmation: NMR Spectral Fingerprint Availability

The target compound has two experimentally acquired NMR spectra (¹H and/or ¹³C) deposited in the SpectraBase spectral database (Compound ID: 1kPBYL6jbfM), enabling independent verification of structural identity and batch-to-batch consistency [1]. In contrast, closely related analogs such as 8-(ethylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 476481-57-9) have only a single NMR spectrum available [2], while the 8-(propylamino) analog (CAS 476481-59-1) has no publicly accessible NMR data in spectral repositories . The availability of dual NMR datasets for the target compound reduces the risk of misidentification and facilitates quantitative purity assessment by orthogonal analytical methods.

NMR spectroscopy Structural confirmation Quality control Batch verification

Acute Oral Toxicity Classification: GHS Category 3 (H301) Benchmark

The target compound is classified as Acute Toxicity Category 3 (Oral), H301: 'Toxic if swallowed' according to the Globally Harmonized System (GHS), as indicated by the hazard labeling on the Sigma-Aldrich product page . This toxicity classification provides a defined safety benchmark for laboratory handling, requiring P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), and P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) . In contrast, many 8-alkylamino-purine-2,6-dione analogs in the AldrichCPR screening collection are classified only as 'Warning' with less restrictive handling requirements, suggesting that the benzylamino-phenoxyethyl substitution pattern may introduce enhanced acute toxicity that must be factored into laboratory safety protocols [1].

Toxicity Safety GHS classification Handling

Optimal Research and Industrial Application Scenarios for 8-(Benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione (CAS 476481-68-2)


Purine Salvage Pathway Probe: PNP Inhibition Screening in T-Cell Modulation Studies

With an experimentally confirmed IC50 of 1,330 nM against human PNP [1], the target compound serves as a moderate-affinity probe for investigating the purine salvage pathway in T-cell biology. Its defined potency allows researchers to benchmark novel PNP inhibitors and study the relationship between PNP inhibition and T-cell function without the confounding PDE activity associated with theophylline-derived compounds.

CNS-Penetrant Lead Candidate for Neuroinflammation Programs

The elevated molecular weight (391.4 g/mol) and predicted high lipophilicity (cLogP ~3.5–4.0) of the target compound, relative to smaller 8-alkylamino analogs (MW ~329 g/mol) [2], position it as a candidate for CNS-targeted phenotypic screening. Its reduced PDE-inhibitory liability compared to theophylline scaffolds [3] further minimizes the risk of CNS-stimulant off-target effects, making it suitable for neuroinflammation or neurodegenerative disease models where purinergic signaling is implicated.

Cardiovascular Pharmacology: Hypotensive Activity Screening Based on Class-Level SAR

Published data on structurally related 8-benzylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-purine-2,6-diones demonstrate that the 8-benzylamino substituent is specifically associated with hypotensive activity [4]. The target compound retains the 8-benzylamino pharmacophore while incorporating a 2-phenoxyethyl group at N-7 that may modulate pharmacokinetic properties. It is therefore a logical candidate for cardiovascular screening cascades aimed at identifying novel antihypertensive agents with improved absorption and distribution profiles.

Analytical Reference Standard for Purine-2,6-dione Library Characterization

With two publicly available NMR spectra [5] and a defined GHS toxicity classification (H301) , the target compound can serve as a well-characterized reference standard for analytical method development and quality control in laboratories managing purine-2,6-dione compound libraries. The richer spectral dataset compared to mono-spectrum or spectrum-deficient analogs reduces ambiguity in structural confirmation workflows.

Quote Request

Request a Quote for 8-(benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.